molecular formula C22H23F2N3O2 B6459667 3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549045-51-2

3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No. B6459667
CAS RN: 2549045-51-2
M. Wt: 399.4 g/mol
InChI Key: KDWCNDZVMZUUGN-UHFFFAOYSA-N
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Description

3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C22H23F2N3O2 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is 399.17583331 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound’s synthesis involves a straightforward route using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The resulting N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives exhibit antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Antifungal Agent Precursor

This compound serves as a key intermediate in the synthesis of the antifungal agent Posaconazole . Compared to existing antifungal drugs, it demonstrates higher potency against a broad range of fungal pathogens, including Aspergillus, Candida, and Cryptococcus .

1,2,3-Triazolo[1,5-a]pyrazine Derivatives

The compound contributes to the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs. These derivatives have diverse applications in medicinal chemistry and drug discovery .

Isoxazole Ring Scaffold

Isoxazole derivatives, including this compound, have been explored for various pharmacological activities. They exhibit analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial properties. The isoxazole ring is a fundamental scaffold in drugs like zonisamide, ibotenic acid, valdecoxib, and paliperidone .

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives, which share structural features with this compound, act as selective inhibitors of acetylcholinesterase (AChE). These inhibitors are used in the treatment of Alzheimer’s disease .

properties

IUPAC Name

3-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2/c1-29-18-3-4-19-21(11-18)25-14-27(22(19)28)12-15-6-8-26(9-7-15)13-16-10-17(23)2-5-20(16)24/h2-5,10-11,14-15H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWCNDZVMZUUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

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